2-(喹喔啉-6-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

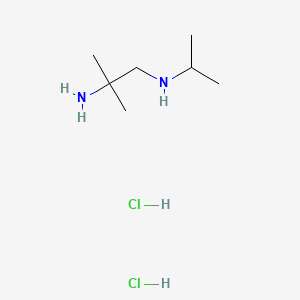

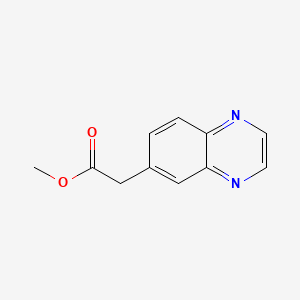

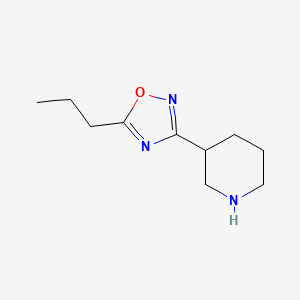

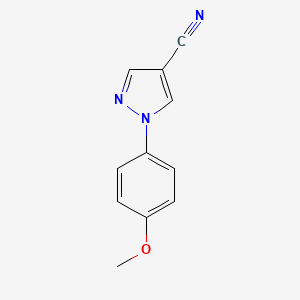

“Methyl 2-(quinoxalin-6-yl)acetate” is a chemical compound with the CAS Number: 1233318-23-4 . It has a molecular weight of 202.21 and its IUPAC name is methyl 6-quinoxalinylacetate .

Molecular Structure Analysis

The molecular formula of “Methyl 2-(quinoxalin-6-yl)acetate” is C11H10N2O2 . The Inchi Code is 1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3 .

Physical And Chemical Properties Analysis

“Methyl 2-(quinoxalin-6-yl)acetate” is a solid at room temperature .

科学研究应用

化学合成

“2-(喹喔啉-6-基)乙酸甲酯”是一种化学化合物,其分子式为C11H10N2O2 . 它被用于合成各种其他化学化合物 . 其合成已被深入研究,并已报道了大量合成功能化喹喔啉的合成方法 .

生物活性

喹喔啉,包括“2-(喹喔啉-6-基)乙酸甲酯”,因其多样的生物活性而被研究 . 这些活性包括抗病毒、抗菌、抗微生物、抗炎、抗原生动物、抗癌、抗抑郁、抗真菌、抗结核、抗疟疾、抗寄生虫和抗糖尿病特性 .

医药应用

“2-(喹喔啉-6-基)乙酸甲酯”存在于各种生理活性化合物中,其应用范围从医药到农业 . 各种喹喔啉表现出生物活性,包括抗病毒(尤其是针对逆转录病毒如 HIV)、抗菌和抗微生物特性 .

农业应用

抗生素

“2-(喹喔啉-6-基)乙酸甲酯”存在于各种抗生素的结构中,例如依希霉素、乐福霉素和放线菌素,这些抗生素已知可抑制革兰氏阳性细菌的生长,并对各种可移植肿瘤有效 .

激酶抑制剂

安全和危害

The safety information available indicates that “Methyl 2-(quinoxalin-6-yl)acetate” is a potential irritant . The hazard statements include H302-H315-H319-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

作用机制

- The primary target of Methyl 2-(quinoxalin-6-yl)acetate is not explicitly mentioned in the available literature. However, quinoxaline derivatives are known to interact with various biological targets, including enzymes, receptors, and transporters .

Target of Action

Biochemical Pathways

属性

IUPAC Name |

methyl 2-quinoxalin-6-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVLAUVPIKMEMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=NC=CN=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)

![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)